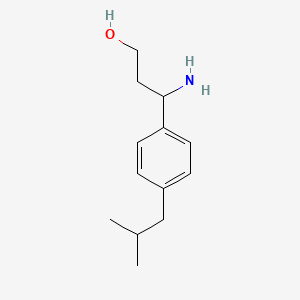

3-Amino-3-(4-isobutylphenyl)propan-1-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H21NO |

|---|---|

Molecular Weight |

207.31 g/mol |

IUPAC Name |

3-amino-3-[4-(2-methylpropyl)phenyl]propan-1-ol |

InChI |

InChI=1S/C13H21NO/c1-10(2)9-11-3-5-12(6-4-11)13(14)7-8-15/h3-6,10,13,15H,7-9,14H2,1-2H3 |

InChI Key |

HLAQDBXAZQWHPF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC1=CC=C(C=C1)C(CCO)N |

Origin of Product |

United States |

Synthetic Methodologies for 3 Amino 3 4 Isobutylphenyl Propan 1 Ol

Retrosynthetic Analysis of the Target Compound

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. This approach helps in designing a logical synthesis plan.

Disconnection Strategies Employing C-C and C-N Bond Formations

The key to synthesizing 3-Amino-3-(4-isobutylphenyl)propan-1-ol lies in the strategic formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. A primary disconnection approach would involve breaking the C-N bond at the chiral center, suggesting an amination reaction as a key step. Another viable disconnection is at the C-C bond between the phenyl ring and the propanol (B110389) chain, which points towards alkylation or coupling reactions. These strategies form the basis for designing multi-step syntheses from readily available precursors.

Role of Key Precursors and Starting Materials (e.g., Ibuprofen (B1674241) Derivatives)

Ibuprofen and its derivatives are logical and widely utilized starting materials for the synthesis of 3-Amino-3-(4-isobutylphenyl)propan-1-ol due to the presence of the 4-isobutylphenyl moiety. sysrevpharm.orgnih.gov The carboxylic acid group of ibuprofen can be transformed into various functional groups, facilitating the construction of the desired propan-1-ol chain and the introduction of the amino group. ekb.egjustia.com For instance, ibuprofen can be converted to its acid chloride, which is a versatile intermediate for forming amides or participating in other coupling reactions. sysrevpharm.orgmdpi.com

Classical and Modern Approaches to the Synthesis of 3-Amino-3-(4-isobutylphenyl)propan-1-ol

A variety of synthetic methods, ranging from traditional multi-step procedures to more contemporary approaches, have been developed to produce 3-Amino-3-(4-isobutylphenyl)propan-1-ol.

Multi-Step Synthesis Pathways

Multi-step syntheses provide a controlled and systematic way to build the target molecule. prepchem.comresearchgate.net These pathways often involve the sequential introduction of functional groups and the construction of the carbon skeleton.

The introduction of the amino group is a critical step in the synthesis. One common method involves the reduction of a nitro group. For example, a precursor containing a nitro group at the desired position can be reduced using various reagents like hydrogen gas with a metal catalyst. Another approach is through reductive amination, where a ketone or aldehyde is reacted with an amine in the presence of a reducing agent. The Gabriel synthesis and the use of azide (B81097) intermediates followed by reduction are also well-established methods for introducing a primary amine.

The three-carbon propan-1-ol chain can be constructed through several synthetic strategies. One common method is the aldol (B89426) condensation, where an enolate reacts with a carbonyl compound to form a β-hydroxy carbonyl compound, which can then be further manipulated. Grignard reactions, where an organomagnesium halide adds to an epoxide or a carbonyl compound, are also effective for forming the C-C bond and introducing the hydroxyl group. Furthermore, the Wittig reaction can be employed to form a carbon-carbon double bond, which can subsequently be hydrated to yield the alcohol.

Below is an interactive data table summarizing various synthetic approaches and key intermediates.

| Starting Material | Key Reactions | Intermediates | Reference |

| Ibuprofen | Thionyl chloride, Amidation | Ibuprofen acid chloride, Ibuprofen amide | sysrevpharm.orgekb.eg |

| 4-Isobutylacetophenone | Mannich reaction, Reduction | Amino-ketone | prepchem.com |

| Styrene derivative | Sharpless asymmetric dihydroxylation, Nucleophilic substitution | Dihydroxy compound, Nitrile | google.com |

Incorporation of the 4-Isobutylphenyl Moiety

The synthesis of 3-Amino-3-(4-isobutylphenyl)propan-1-ol fundamentally relies on the effective incorporation of the 4-isobutylphenyl group. The most prevalent starting material for this purpose is isobutylbenzene (B155976). A cornerstone reaction for functionalizing this precursor is the Friedel-Crafts acylation.

This reaction typically involves treating isobutylbenzene with an acylating agent, such as acetic anhydride (B1165640) or acetyl chloride, in the presence of a Lewis acid catalyst. Historically, catalysts like aluminum chloride (AlCl₃) have been widely used. central.edu However, due to the environmental and handling issues associated with traditional Lewis acids, research has shifted towards more benign alternatives. Modern approaches utilize solid acid catalysts like zeolite beta, which offer advantages such as reusability and reduced waste generation. The primary product of this acylation is 4'-isobutylacetophenone, a key intermediate from which the final amino alcohol structure is elaborated. central.edugoogle.com

Table 1: Comparison of Catalysts for Friedel-Crafts Acylation of Isobutylbenzene

| Catalyst | Acylating Agent | Temperature | Advantages | Disadvantages |

| Aluminum Chloride (AlCl₃) | Acetic Anhydride | 0 °C to Room Temp | High reactivity, well-established | Stoichiometric amounts needed, corrosive, generates hazardous waste |

| Hydrogen Fluoride (HF) | Acetic Anhydride | N/A | High efficiency | Extremely toxic and corrosive |

| Zeolite Beta | Acetic Anhydride | 60 to 165 °C | Reusable, environmentally friendly, high selectivity | Requires higher temperatures |

One-Pot Synthetic Procedures for Aryl Amino Alcohols

One-pot syntheses, which involve multiple reaction steps in a single reactor without isolating intermediates, represent an efficient strategy for preparing aryl amino alcohols. These procedures are advantageous as they reduce solvent usage, minimize waste, and save time and resources. For the synthesis of 3-aryl-3-aminopropan-1-ol derivatives, several multi-component reaction (MCR) strategies have been developed.

A prominent example is a three-component reaction involving an arylaldehyde, malonic acid, and a nitrogen source like ammonium (B1175870) acetate (B1210297). scribd.comresearchgate.net This approach assembles the core β-amino acid structure, which can then be reduced to the corresponding amino alcohol. Another effective one-pot method is the Mannich reaction, where an aryl ketone (like 4'-isobutylacetophenone), formaldehyde, and an amine hydrochloride are reacted, followed by an in-situ reduction of the resulting aminoketone to form the amino alcohol. prepchem.comgoogle.com Recent advancements focus on improving these reactions through the use of novel catalysts or unconventional conditions like ultrasonic irradiation to enhance yields and shorten reaction times. nih.gov

Green Chemistry Principles in the Synthesis of 3-Amino-3-(4-isobutylphenyl)propan-1-ol

The integration of green chemistry principles into synthetic methodologies is crucial for developing sustainable chemical processes. This involves a focus on minimizing environmental impact through careful selection of solvents and catalysts and maximizing the efficiency of the chemical transformation.

Solvent Selection and Catalytic Systems

The choice of solvent is a critical factor in green synthesis. Traditional organic solvents are often volatile, flammable, and toxic. Therefore, a shift towards greener alternatives is a key objective. For amino alcohol synthesis, water has been explored as a benign solvent for certain reactions, such as visible-light photoredox-catalysed processes. rsc.org Ethanol is also considered a green solvent and has been used in various one-pot reactions. mdpi.com

In catalysis, the focus is on replacing stoichiometric reagents with catalytic systems, particularly those based on earth-abundant and non-toxic metals. For instance, nickel-based catalysts have been developed for the amination of diols, offering a sustainable route to amino alcohols where water is the only byproduct. acs.org Furthermore, the use of reusable catalysts, such as silica-coated magnetic nanoparticles, simplifies product purification and reduces waste, as the catalyst can be easily recovered using an external magnet and reused in subsequent reaction cycles. mdpi.com Biocatalysis, utilizing enzymes, presents another green avenue, enabling reactions to occur under mild, aqueous conditions with high selectivity. rsc.org

Purification and Isolation Techniques for Synthetic Intermediates and Final Products

The purification and isolation of the final product and any intermediates are critical steps to ensure the required purity is achieved. For amino alcohols like 3-Amino-3-(4-isobutylphenyl)propan-1-ol, a combination of standard laboratory techniques is typically employed.

Extraction: Following the reaction, the crude product is often worked up using liquid-liquid extraction. This involves partitioning the reaction mixture between an aqueous phase and an immiscible organic solvent, such as ethyl acetate. google.com Adjusting the pH of the aqueous layer is a common strategy; making the solution basic (pH 9-14) ensures the amino alcohol is in its free base form, which is more soluble in organic solvents, thus facilitating its separation from water-soluble impurities. google.comgoogle.com

Distillation: If the intermediates or the final product are thermally stable liquids, distillation under reduced pressure can be an effective method for purification by separating compounds based on differences in their boiling points. google.com

Crystallization/Recrystallization: This is a powerful technique for purifying solid compounds. The crude product is dissolved in a suitable hot solvent and allowed to cool slowly. The desired compound crystallizes out, leaving impurities behind in the solvent. google.com For amino alcohols, it is also common to first form a salt (e.g., a hydrochloride salt) which often has better crystallization properties than the free base.

Chromatography: For challenging separations where other methods are insufficient, column chromatography is used. The mixture is passed through a stationary phase (e.g., silica (B1680970) gel), and different components are separated based on their differential adsorption and elution with a mobile phase.

Table 2: Summary of Purification Techniques

| Technique | Principle | Application |

| Extraction | Differential solubility between two immiscible liquids | Initial work-up of reaction mixture, separation from aqueous impurities |

| Distillation | Separation based on boiling point differences | Purification of thermally stable liquid intermediates and products |

| Recrystallization | Difference in solubility at different temperatures | Purification of solid compounds |

| Chromatography | Differential partitioning between a stationary and mobile phase | High-purity separation of complex mixtures |

Stereochemical Aspects and Asymmetric Synthesis

Analysis of Stereogenic Centers in 3-Amino-3-(4-isobutylphenyl)propan-1-ol

The molecular structure of 3-Amino-3-(4-isobutylphenyl)propan-1-ol contains a single stereogenic center. This center is the carbon atom at the C3 position, which is bonded to four different substituent groups:

An amino group (-NH₂)

A 4-isobutylphenyl group

A hydrogen atom (-H)

An ethyl alcohol group (-CH₂CH₂OH)

Due to this single chiral center, the compound can exist as a pair of non-superimposable mirror images known as enantiomers: (R)-3-Amino-3-(4-isobutylphenyl)propan-1-ol and (S)-3-Amino-3-(4-isobutylphenyl)propan-1-ol. A mixture containing equal amounts of both enantiomers is referred to as a racemic mixture or racemate. As a general rule, a molecule with 'n' stereogenic centers can have a maximum of 2ⁿ possible stereoisomers. msu.edu For this compound, where n=1, there are 2¹ = 2 stereoisomers.

Strategies for Enantioselective Synthesis

Enantioselective synthesis, or asymmetric synthesis, involves chemical reactions that preferentially produce one enantiomer over the other. This is crucial for obtaining optically pure compounds. nih.gov Several key strategies have been developed for this purpose.

Chiral auxiliary-based synthesis is a well-established method for controlling stereochemistry. In this approach, an achiral substrate is covalently bonded to a chiral molecule (the auxiliary), which directs the stereochemical outcome of a subsequent reaction. After the new stereocenter is formed, the auxiliary is removed, yielding the enantiomerically enriched product. tcichemicals.com

A prominent example applicable to the synthesis of chiral amines is the use of tert-butanesulfinamide, developed by the Ellman laboratory. yale.edu The synthesis of 3-Amino-3-(4-isobutylphenyl)propan-1-ol could be envisioned via the diastereoselective addition of a suitable nucleophile to an N-tert-butanesulfinyl imine derived from 4-isobutylbenzaldehyde. nih.gov The sulfinyl group effectively shields one face of the imine, forcing the nucleophile to attack from the opposite face, thereby establishing the desired stereochemistry at the C3 position. nih.gov

Table 1: Examples of Chiral Auxiliaries in Asymmetric Synthesis

| Chiral Auxiliary | Typical Application | Reference |

|---|---|---|

| (R)- or (S)-tert-Butanesulfinamide | Synthesis of chiral amines from imines | yale.edunih.gov |

| Evans' oxazolidinones | Asymmetric alkylations, aldol (B89426) reactions | N/A |

| (S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide | Synthesis of optically active amino acids | tcichemicals.com |

Asymmetric catalysis utilizes a small, substoichiometric amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. This approach is highly efficient and is broadly classified into metal-based catalysis and organocatalysis. nih.gov

For the synthesis of 3-Amino-3-(4-isobutylphenyl)propan-1-ol, the key bond formations are the C-N and C-C bonds that create the chiral center.

C-N Bond Formation: Asymmetric reductive amination of a prochiral ketone precursor, such as 1-(4-isobutylphenyl)-3-hydroxypropan-1-one, is a direct route. This can be achieved using a chiral catalyst, often a transition metal complex (e.g., Iridium, Rhodium, or Ruthenium) with chiral phosphine (B1218219) ligands, under hydrogenation conditions.

C-C Bond Formation: An alternative strategy involves the asymmetric addition of a nucleophile to a C=C or C=N bond. For instance, a catalytic asymmetric Mannich-type reaction could be employed to construct the β-amino alcohol framework. researchgate.net Organocatalysts, such as proline and its derivatives, are known to effectively catalyze such transformations, acting as bifunctional catalysts through both Lewis base and Brønsted acid mechanisms. researchgate.netrsc.org

Chemoenzymatic synthesis leverages the high stereoselectivity of enzymes to perform specific chemical transformations. mdpi.com This approach is valued for its environmental compatibility (often proceeding in aqueous media under mild conditions) and exceptional enantioselectivity.

Two primary enzymatic strategies are relevant for producing chiral 3-Amino-3-(4-isobutylphenyl)propan-1-ol:

Asymmetric Synthesis with Transaminases (TAs): Transaminases are pyridoxal-5'-phosphate (PLP) dependent enzymes that catalyze the transfer of an amino group from a donor molecule to a carbonyl acceptor. mdpi.com A prochiral ketone, 1-(4-isobutylphenyl)-3-hydroxypropan-1-one, could be converted directly into the (R)- or (S)-enantiomer of the target amino alcohol with very high enantiomeric excess using an appropriate R- or S-selective transaminase. mdpi.comgoogle.com

Kinetic Resolution with Lipases: In an enzymatic kinetic resolution, an enzyme selectively reacts with one enantiomer of a racemic mixture. For a racemic mixture of 3-Amino-3-(4-isobutylphenyl)propan-1-ol, a lipase (B570770) could be used to selectively acylate either the (R)- or (S)-enantiomer. mdpi.com The resulting acylated product and the unreacted enantiomer can then be separated by standard chemical methods. mdpi.comresearchgate.net

Diastereoselective Control in Multi-Step Syntheses

While 3-Amino-3-(4-isobutylphenyl)propan-1-ol itself is chiral but does not have diastereomers, its synthesis may proceed through intermediates that possess multiple stereocenters. In such cases, controlling the relative stereochemistry between these centers—diastereoselective control—is essential.

For example, if a synthetic route involved the addition of a nucleophile to a chiral aldehyde or ketone precursor, the formation of the new stereocenter at C3 would be influenced by the existing stereocenter. The stereochemical outcome is often predicted by models such as the Cram-chelate model, which considers the chelation of the incoming nucleophile with a Lewis acidic metal and heteroatoms on the chiral substrate. scielo.br This interaction locks the conformation of the substrate, leading to a preferential attack from the less sterically hindered face and yielding one diastereomer in excess. scielo.br Such control is fundamental in complex multi-step syntheses to ensure the final product has the correct absolute and relative stereochemistry. nih.gov

Resolution Techniques for Racemic Mixtures

When an enantioselective synthesis is not employed, the product is a racemic mixture. Resolution is the process of separating this mixture into its individual enantiomers.

Diastereomeric Salt Formation: This is a classical and widely used method for resolving racemic amines. The racemic base is treated with a single enantiomer of a chiral acid, known as a resolving agent (e.g., L-(+)-tartaric acid, dibenzoyl-L-tartaric acid). scispace.com This reaction forms a pair of diastereomeric salts, which, unlike enantiomers, have different physical properties, such as solubility. One diastereomeric salt can often be selectively crystallized from a suitable solvent, separated by filtration, and then treated with a base to liberate the pure enantiomer of the amine. scispace.com

Enzymatic Resolution: As discussed in section 3.2.3, enzymes like lipases can differentiate between enantiomers in a racemic mixture, selectively catalyzing a reaction (e.g., acylation) on one. This enzymatic kinetic resolution (EKR) transforms one enantiomer into a different compound, facilitating separation from the unreacted enantiomer. mdpi.com

Chromatographic Separation: Enantiomers can be separated using chromatography with a chiral stationary phase (CSP). The enantiomers of the racemic mixture interact differently with the chiral phase, leading to different retention times and allowing for their separation. Alternatively, the racemate can be derivatized with a chiral agent to form diastereomers, which can then be separated on a standard achiral stationary phase like silica (B1680970) gel. google.com

Table 2: Comparison of Common Resolution Techniques

| Technique | Principle | Advantages | Disadvantages | Reference |

|---|---|---|---|---|

| Diastereomeric Salt Formation | Formation of diastereomeric salts with different solubilities. | Scalable, cost-effective, well-established. | Requires suitable resolving agent; maximum theoretical yield is 50% for one enantiomer. | scispace.com |

| Enzymatic Kinetic Resolution | Enzyme selectively reacts with one enantiomer. | High enantioselectivity, mild reaction conditions. | Maximum theoretical yield is 50%; requires screening for a suitable enzyme. | mdpi.comresearchgate.net |

| Chiral Chromatography | Differential interaction with a chiral stationary phase. | Direct separation, high purity, applicable to small quantities. | Expensive stationary phases, limited scalability for large-scale production. | google.com |

Classical Resolution Methods

Classical resolution, a well-established technique for separating enantiomers, involves the formation of diastereomeric salts by reacting the racemic amine with a chiral resolving agent. These diastereomeric salts, possessing different physical properties such as solubility, can be separated by fractional crystallization.

A common and effective class of resolving agents for amines are chiral carboxylic acids, such as tartaric acid and its derivatives. rsc.org The reaction of racemic 3-Amino-3-(4-isobutylphenyl)propan-1-ol with an enantiomerically pure chiral acid, for instance, (R,R)-tartaric acid, would yield a mixture of two diastereomeric salts: [(R)-amine:(R,R)-acid] and [(S)-amine:(R,R)-acid]. Due to their different three-dimensional structures, these salts exhibit distinct solubilities in a given solvent, allowing for their separation.

Table 1: Illustrative Example of Diastereomeric Salt Resolution

| Diastereomeric Salt | Expected Relative Solubility | Method of Separation |

| (R)-3-Amino-3-(4-isobutylphenyl)propan-1-ol • (R,R)-tartrate | Less Soluble (hypothetical) | Fractional Crystallization |

| (S)-3-Amino-3-(4-isobutylphenyl)propan-1-ol • (R,R)-tartrate | More Soluble (hypothetical) | Isolation from Mother Liquor |

Note: The relative solubilities are hypothetical and would need to be determined experimentally.

Once the diastereomeric salts are separated, the individual enantiomers of the amine can be recovered by treatment with a base to neutralize the chiral acid. While no specific studies detailing the classical resolution of 3-Amino-3-(4-isobutylphenyl)propan-1-ol were found, the principles of diastereomeric salt formation with chiral acids like tartaric acid are widely applicable to chiral amines of this type. scispace.com

Kinetic Resolution Strategies

Kinetic resolution is another powerful method for obtaining enantiomerically enriched compounds. This technique relies on the differential reaction rates of the two enantiomers in a racemic mixture with a chiral catalyst or reagent. Enzymes, particularly lipases, are highly effective catalysts for the kinetic resolution of alcohols and amines.

Lipase-catalyzed acylation is a common strategy for the kinetic resolution of β-amino alcohols. In this process, a racemic mixture of 3-Amino-3-(4-isobutylphenyl)propan-1-ol could be subjected to acylation in the presence of a lipase, such as Candida antarctica lipase B (CALB), and an acyl donor. The enzyme will preferentially acylate one enantiomer at a faster rate, leaving the unreacted enantiomer in excess.

For example, the (R)-enantiomer might be a better substrate for the lipase, leading to the formation of the (R)-acylated product, while the (S)-enantiomer remains largely unreacted. The separation of the acylated product from the unreacted amino alcohol can then be achieved by chromatographic methods. Subsequent hydrolysis of the acylated enantiomer would yield the enantiomerically pure (R)-3-Amino-3-(4-isobutylphenyl)propan-1-ol.

Table 2: Representative Lipase-Catalyzed Kinetic Resolution

| Enantiomer | Relative Reaction Rate with Lipase (Hypothetical) | Product |

| (R)-3-Amino-3-(4-isobutylphenyl)propan-1-ol | Faster | (R)-O-acyl-3-amino-3-(4-isobutylphenyl)propan-1-ol |

| (S)-3-Amino-3-(4-isobutylphenyl)propan-1-ol | Slower | Unreacted (S)-3-Amino-3-(4-isobutylphenyl)propan-1-ol |

Studies on structurally similar compounds, such as 3-amino-3-phenylpropan-1-ol, have demonstrated the efficacy of lipases, particularly CALB, in catalyzing enantioselective acylations. nih.gov These studies provide a strong basis for the successful application of kinetic resolution to 3-Amino-3-(4-isobutylphenyl)propan-1-ol.

Impact of Stereochemistry on Molecular Conformation and Reactivity

The absolute configuration at the C3 stereocenter of 3-Amino-3-(4-isobutylphenyl)propan-1-ol has a profound impact on its three-dimensional structure, which in turn influences its chemical reactivity and biological interactions. The spatial relationship between the amino, hydroxyl, and 4-isobutylphenyl groups is fixed in each enantiomer, leading to distinct molecular conformations.

The conformation of β-amino alcohols is often stabilized by intramolecular hydrogen bonding between the amino and hydroxyl groups. The propensity to form such hydrogen bonds and the resulting preferred conformation will differ between the (R) and (S) enantiomers. These conformational differences can be studied using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling.

The distinct conformations of the enantiomers can lead to differences in their reactivity. For instance, in reactions where the amino or hydroxyl group acts as a nucleophile or a directing group, the stereochemistry at C3 will influence the stereochemical outcome of the reaction. In stereoselective cyclization reactions, for example, the proximity and orientation of the reacting groups, dictated by the absolute configuration, will determine the structure and stereochemistry of the resulting cyclic product.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the structural elucidation of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it provides detailed information about the molecular framework, including connectivity, chemical environment, and three-dimensional arrangement.

One-dimensional ¹H and ¹³C NMR spectra offer a fundamental overview of the molecular structure. The ¹H NMR spectrum reveals the number of different types of protons, their chemical environment, their relative numbers through integration, and their neighboring protons via spin-spin coupling. The ¹³C NMR spectrum indicates the number of chemically non-equivalent carbon atoms.

For 3-Amino-3-(4-isobutylphenyl)propan-1-ol, the expected chemical shifts are based on the analysis of its constituent parts: the 4-isobutylphenyl group and the 3-amino-1-propanol chain. The presence of a chiral center at the C3 carbon makes the two protons on C2 (β-protons) and the two protons on C1 (α-protons) diastereotopic, meaning they are chemically non-equivalent and would be expected to show distinct signals and couplings.

Predicted ¹H NMR Data (in CDCl₃)

| Protons | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration |

|---|---|---|---|

| Isobutyl -CH₃ (2x) | ~0.90 | Doublet | 6H |

| Isobutyl -CH- | ~1.85 | Multiplet | 1H |

| Isobutyl -CH₂- | ~2.45 | Doublet | 2H |

| -CH₂-CH(N)- (C2 Protons) | ~1.8-2.0 | Multiplet | 2H |

| -CH₂-OH (C1 Protons) | ~3.7-3.8 | Multiplet | 2H |

| -CH(N)- (C3 Proton) | ~4.1-4.2 | Multiplet (Triplet of Doublets) | 1H |

| Aromatic H (ortho to isobutyl) | ~7.15 | Doublet | 2H |

| Aromatic H (meta to isobutyl) | ~7.25 | Doublet | 2H |

Predicted ¹³C NMR Data (in CDCl₃)

| Carbon Atom | Chemical Shift (δ, ppm) (Predicted) |

|---|---|

| Isobutyl -CH₃ | ~22.5 |

| Isobutyl -CH- | ~30.3 |

| -CH₂-CH(N)- (C2) | ~39.0 |

| Isobutyl -CH₂- | ~45.2 |

| -CH(N)- (C3) | ~55.0 |

| -CH₂-OH (C1) | ~61.5 |

| Aromatic C (meta to isobutyl) | ~126.5 |

| Aromatic C (ortho to isobutyl) | ~129.5 |

| Aromatic C (ipso, attached to isobutyl) | ~141.0 |

2D NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons). For 3-Amino-3-(4-isobutylphenyl)propan-1-ol, key correlations would be observed between the C1 protons and C2 protons, and between the C2 protons and the C3 proton, confirming the propanol (B110389) backbone. Correlations would also be seen within the isobutyl group.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons directly to the carbons they are attached to. It allows for the unambiguous assignment of each carbon signal based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range (2-3 bond) correlations between protons and carbons. This is vital for connecting different fragments of the molecule. Key HMBC correlations would include:

The C3 proton to the aromatic carbons, confirming the attachment of the propanol chain to the phenyl ring.

The isobutyl -CH₂- protons to the aromatic carbons, confirming the position of the isobutyl group.

The C1 protons to the C2 and C3 carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the molecule's stereochemistry and conformation. For instance, NOESY could show correlations between the C3 proton and the ortho-protons of the phenyl ring.

The carbon at position 3 is a stereocenter, meaning the compound can exist as a pair of enantiomers. NMR spectroscopy, in conjunction with chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs), is a standard method for determining enantiomeric excess (ee). nih.govresearchgate.net A chiral shift reagent, often a lanthanide complex, can be added to the NMR sample. It reversibly binds to the analyte, typically at the Lewis basic amino and hydroxyl groups, to form diastereomeric complexes. These diastereomeric complexes have different magnetic environments, causing the signals of the corresponding protons in the two enantiomers to appear at different chemical shifts, allowing for their integration and the calculation of the ee. bath.ac.uk

Variable Temperature (VT) NMR studies can provide valuable information about the conformational dynamics of the molecule. Processes such as the rotation around single bonds (e.g., C2-C3, C3-Aromatic) and the dynamics of intramolecular hydrogen bonding between the amino (-NH₂) and hydroxyl (-OH) groups can be investigated. usp.br At low temperatures, the rotation might be slow on the NMR timescale, resulting in distinct signals for different conformers. As the temperature increases, the rate of interconversion increases, leading to the coalescence and eventual sharpening of these signals into an averaged peak. Analysis of these spectral changes allows for the calculation of the energy barriers associated with these dynamic processes.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For 3-Amino-3-(4-isobutylphenyl)propan-1-ol (C₁₃H₂₁NO), the exact mass would be 207.1623 g/mol . A high-resolution mass spectrometer (HRMS) can confirm the molecular formula by measuring this mass with high precision.

The electron ionization (EI) mass spectrum would show a molecular ion peak ([M]⁺) at m/z = 207. The fragmentation pattern provides a fingerprint of the molecule. Plausible fragmentation pathways include:

Alpha-cleavage: Cleavage of the bond between C1 and C2 is unlikely. However, cleavage adjacent to the nitrogen is very common. The loss of the C₂H₄OH radical from the molecular ion would lead to a prominent peak at m/z = 162 , corresponding to the [C₁₀H₁₂N]⁺ ion.

Loss of water: Dehydration could lead to a peak at m/z = 189 ([M-H₂O]⁺).

Loss of isobutyl group: Cleavage of the isobutyl group would result in a peak at m/z = 150.

Benzylic cleavage: The most significant fragmentation would likely be the cleavage of the C2-C3 bond, leading to a stable benzylic cation. This would generate a fragment with m/z = 148 ([C₁₀H₁₄N]⁺), which would likely be the base peak.

Predicted Key Mass Spectrometry Fragments

| m/z Value | Proposed Fragment Ion |

|---|---|

| 207 | [C₁₃H₂₁NO]⁺ (Molecular Ion) |

| 189 | [M - H₂O]⁺ |

| 162 | [M - C₂H₄OH]⁺ |

| 148 | [C₁₀H₁₄N]⁺ (Benzylic cleavage) |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. docbrown.info The IR spectrum is generated by the absorption of infrared radiation, which causes vibrations (stretching and bending) of the molecular bonds. Each type of bond and functional group has a characteristic absorption frequency range.

For 3-Amino-3-(4-isobutylphenyl)propan-1-ol, the key functional groups are the primary amine (-NH₂), the primary alcohol (-OH), the aromatic ring, and the aliphatic chains.

Characteristic IR Absorption Bands

| Functional Group | Vibration Type | Wavenumber (cm⁻¹) (Predicted) | Appearance |

|---|---|---|---|

| Alcohol O-H | Stretch | 3200-3600 | Broad, strong |

| Amine N-H | Symmetric & Asymmetric Stretch | 3300-3500 | Two sharp peaks, medium |

| Aliphatic C-H | Stretch | 2850-3000 | Strong |

| Aromatic C-H | Stretch | 3000-3100 | Medium to weak |

| Amine N-H | Bend (Scissoring) | 1590-1650 | Medium |

| Aromatic C=C | Stretch | 1450-1600 | Medium, multiple bands |

The broad O-H stretch often overlaps with the N-H stretching peaks, creating a complex band in the 3200-3600 cm⁻¹ region. The presence of two distinct peaks for the N-H stretch is characteristic of a primary amine. youtube.com

X-ray Diffraction Analysis for Solid-State Structure Determination

X-ray diffraction (XRD) stands as the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. For 3-Amino-3-(4-isobutylphenyl)propan-1-ol, single-crystal XRD would provide precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state. This technique is crucial for understanding the molecule's absolute stereochemistry, intramolecular and intermolecular interactions, and packing in the crystal lattice.

While specific crystallographic data for 3-Amino-3-(4-isobutylphenyl)propan-1-ol is not widely published, the general methodology would involve growing a suitable single crystal from a solution. This crystal would then be mounted on a goniometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the crystal structure is solved and refined. The data obtained, such as unit cell dimensions, space group, and atomic coordinates, are fundamental to unequivocally characterizing the compound's solid-state form.

Chromatographic Methods for Purity Assessment and Enantiomeric Separation

Chromatographic techniques are indispensable for assessing the purity of 3-Amino-3-(4-isobutylphenyl)propan-1-ol and for separating its enantiomers. The presence of a chiral center necessitates the use of chiral chromatography to determine enantiomeric purity.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity

Chiral High-Performance Liquid Chromatography (HPLC) is the primary technique for separating and quantifying the enantiomers of 3-Amino-3-(4-isobutylphenyl)propan-1-ol. phenomenex.com The separation is achieved by using a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times.

Common CSPs that would be applicable for this type of compound include polysaccharide-based phases (e.g., cellulose (B213188) or amylose (B160209) derivatives), macrocyclic glycopeptide phases, and Pirkle-type phases. mdpi.comnih.gov The choice of CSP and the mobile phase composition are critical for achieving optimal separation. The mobile phase typically consists of a non-polar organic solvent like hexane (B92381) or heptane (B126788) mixed with a more polar modifier such as isopropanol (B130326) or ethanol. The presence of the amino and hydroxyl groups in the molecule allows for strong interactions with the CSP, facilitating separation.

Below is an interactive data table summarizing typical chiral HPLC conditions that could be adapted for the analysis of 3-Amino-3-(4-isobutylphenyl)propan-1-ol.

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Chiral Stationary Phase | Cellulose tris(3,5-dimethylphenylcarbamate) | Amylose tris(3,5-dimethylphenylcarbamate) | Immobilized Polysaccharide |

| Column Dimensions | 250 mm x 4.6 mm, 5 µm | 250 mm x 4.6 mm, 5 µm | 150 mm x 4.6 mm, 3 µm |

| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) | Heptane / Ethanol (85:15, v/v) | n-Hexane / Ethanol / Diethylamine (80:20:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min | 0.8 mL/min | 1.2 mL/min |

| Detection | UV at 220 nm | UV at 215 nm | UV at 225 nm |

| Column Temperature | 25 °C | 30 °C | 20 °C |

Gas Chromatography (GC) and Thin-Layer Chromatography (TLC) Applications

Gas Chromatography (GC) can be employed for the purity assessment of 3-Amino-3-(4-isobutylphenyl)propan-1-ol, particularly for detecting volatile impurities. Due to the compound's polarity and relatively high boiling point, derivatization of the amino and hydroxyl groups (e.g., through silylation) is often necessary to improve its thermal stability and chromatographic behavior. A capillary column with a non-polar or medium-polarity stationary phase would typically be used.

Thin-Layer Chromatography (TLC) serves as a rapid and straightforward method for monitoring reaction progress during the synthesis of 3-Amino-3-(4-isobutylphenyl)propan-1-ol and for preliminary purity checks. A silica (B1680970) gel plate is commonly used as the stationary phase, with a mobile phase consisting of a mixture of a relatively non-polar solvent (like ethyl acetate (B1210297) or dichloromethane) and a polar solvent (like methanol (B129727) or ethanol). The addition of a small amount of a base, such as triethylamine, can improve the peak shape by reducing tailing of the basic amino compound. Visualization of the spots can be achieved under UV light or by staining with a suitable reagent like ninhydrin, which reacts with the primary amine to produce a colored spot. researchgate.net

The following table outlines representative conditions for GC and TLC analysis.

| Method | Stationary Phase | Mobile Phase / Carrier Gas | Detection |

| GC (after derivatization) | 5% Phenyl-methylpolysiloxane | Helium | Flame Ionization Detector (FID) |

| TLC | Silica Gel 60 F254 | Ethyl Acetate / Methanol (9:1, v/v) | UV light (254 nm) or Ninhydrin stain |

Reactivity Profiles and Chemical Transformations

Reaction Pathways of the Primary Amine Functionality

The primary amine group (-NH₂) is a key center of reactivity, primarily due to the nucleophilicity of the nitrogen atom's lone pair of electrons. This allows it to participate in a range of bond-forming reactions.

The nucleophilic nature of the primary amine makes it susceptible to acylation, alkylation, and arylation reactions.

Acylation: The amine readily reacts with acylating agents such as acid chlorides or acid anhydrides to form stable amide derivatives. libretexts.org This reaction is typically rapid and can be performed under mild conditions. mdpi.com The resulting amide is significantly less nucleophilic and basic than the starting amine due to the delocalization of the nitrogen lone pair into the adjacent carbonyl group. libretexts.org

Alkylation: Direct alkylation of the primary amine with alkyl halides presents a classic challenge in organic synthesis, as the resulting secondary amine is often more reactive than the primary amine, leading to mixtures of mono- and poly-alkylated products. acs.org To overcome this, selective mono-N-alkylation of 3-amino alcohols can be achieved using specific methodologies. One effective approach involves the formation of a stable chelate with 9-borabicyclononane (B1260311) (9-BBN), which serves to both protect and activate the amine group, allowing for controlled reaction with an alkyl halide to yield the mono-alkylated product in high yield. acs.orgorganic-chemistry.orgnih.gov Alternative strategies include reductive amination or using a large excess of the primary amine. acs.org

Arylation: The introduction of an aryl group onto the nitrogen atom can be accomplished through methods such as palladium-catalyzed C-N cross-coupling reactions (e.g., Buchwald-Hartwig amination) or nucleophilic aromatic substitution, depending on the nature of the arylating agent.

Table 1: Summary of Amine Functionality Reactions

| Reaction Type | Reagent Class | Product Type | Key Considerations |

|---|---|---|---|

| Acylation | Acid Halides, Anhydrides | Amide | Typically fast; product is less nucleophilic. libretexts.org |

| Alkylation | Alkyl Halides | Secondary/Tertiary Amine | Risk of polyalkylation. acs.org Selective methods exist. acs.org |

| Arylation | Aryl Halides/Triflates | Arylamine | Often requires a metal catalyst (e.g., Palladium). |

The amine group can influence reactions at other positions within the molecule. For instance, it can act as a directing group in C-H functionalization reactions on the phenyl ring. By coordinating to a metal catalyst, the amine can direct the functionalization to the ortho position of the aromatic ring. researchgate.net Furthermore, the spatial relationship between the amine and alcohol groups allows for intramolecular cyclization reactions under certain conditions. Catalytic systems have been developed that can selectively cyclize amino-alcohols to form either cyclic amines (e.g., piperidines) or cyclic amides (lactams), following a "hydrogen shuttling" mechanism where the alcohol is transiently oxidized to an aldehyde or ketone. rsc.orgrsc.org

Reactivity of the Primary Alcohol Group

The primary alcohol (-CH₂OH) is another versatile functional group, capable of undergoing esterification, etherification, and oxidation reactions.

Esterification: The alcohol can be converted to an ester through reaction with a carboxylic acid or its derivatives. The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst, is a common method. masterorganicchemistry.com Given the presence of the basic amine group, which would be protonated under acidic conditions, careful selection of reaction conditions or the use of protecting groups for the amine may be necessary to achieve high yields. Alternatively, reaction with more reactive acylating agents like acid chlorides or anhydrides under basic or neutral conditions can be employed. mdpi.com

Etherification: Synthesis of ethers from the primary alcohol can be achieved through various methods. The Williamson ether synthesis, involving deprotonation of the alcohol to form an alkoxide followed by reaction with an alkyl halide, is a standard approach. However, the presence of the amine group could lead to competitive N-alkylation. Therefore, chemoselective strategies are required, potentially involving protection of the amine or specialized catalytic methods for O-alkylation.

Table 2: Summary of Alcohol Functionality Reactions

| Reaction Type | Reagent Class | Product Type | Key Considerations |

|---|---|---|---|

| Esterification | Carboxylic Acids, Acid Halides | Ester | Amine may require protection under acidic conditions. masterorganicchemistry.com |

| Etherification | Alkyl Halides (with base) | Ether | Potential for competing N-alkylation. |

The primary alcohol can be oxidized to form either an aldehyde or a carboxylic acid, depending on the oxidant and reaction conditions. A significant challenge in this molecule is the selective oxidation of the alcohol without affecting the amine, which is also susceptible to oxidation. nih.gov

Modern oxidation methods allow for this chemoselectivity. For example, using N-oxoammonium salts like Bobbitt's salt under acidic conditions can achieve the selective oxidation of alcohols. nih.gov Under these low pH conditions, the amine is protonated and thus deactivated towards oxidation, allowing the alcohol to be converted to the corresponding aldehyde. nih.gov Aerobic oxidation systems using copper/nitroxyl catalysts (like TEMPO) have also demonstrated high chemoselectivity for alcohol oxidation in the presence of amines. nih.gov Further oxidation of the intermediate aldehyde to a carboxylic acid can be achieved using stronger oxidizing agents or modified conditions.

Transformations of the Isobutylphenyl Moiety

The 4-isobutylphenyl group can undergo two main types of transformations: reactions on the aromatic ring itself and reactions involving the isobutyl side chain.

Electrophilic Aromatic Substitution: The aromatic ring is susceptible to electrophilic aromatic substitution (SEAr) reactions such as nitration, halogenation, and Friedel-Crafts reactions. wikipedia.orgyoutube.com The regiochemical outcome is directed by the two substituents already on the ring: the isobutyl group and the 3-amino-1-hydroxypropyl group. Both are typically activating, ortho, para-directing groups. wikipedia.orglibretexts.org Therefore, incoming electrophiles will be directed to the positions ortho to either the isobutyl group or the larger amino alcohol substituent, with steric hindrance playing a significant role in the product distribution.

Side-Chain Oxidation: The isobutyl group is subject to side-chain oxidation under strong oxidizing conditions, such as with hot, alkaline potassium permanganate (B83412) (KMnO₄) or acidic potassium dichromate. orgoreview.comlumenlearning.com A key requirement for this reaction is the presence of at least one benzylic hydrogen (a hydrogen on the carbon directly attached to the ring). libretexts.orglibretexts.org The isobutyl group has a benzylic hydrogen, and upon vigorous oxidation, the entire side chain is cleaved to yield a carboxylic acid group, transforming the molecule into a derivative of 4-carboxybenzoic acid. orgoreview.com

Electrophilic Aromatic Substitution Reactions

The isobutyl-substituted phenyl ring of 3-Amino-3-(4-isobutylphenyl)propan-1-ol is amenable to various electrophilic aromatic substitution (EAS) reactions. The isobutyl group, being an alkyl group, is an activating, ortho-, para-director. However, the bulky nature of the 3-aminopropan-1-ol substituent can sterically hinder the ortho positions, potentially favoring substitution at the position para to the isobutyl group (which is also meta to the existing side chain). For successful EAS reactions, it is often crucial to protect the amino group, typically as an amide or carbamate, to prevent its deactivation of the ring through protonation under acidic conditions and to avoid its interference with the electrophilic reagents.

Common electrophilic aromatic substitution reactions applicable to this scaffold include nitration, halogenation, and Friedel-Crafts reactions.

| Reaction Type | Reagents and Conditions | Expected Major Product(s) |

| Nitration | HNO₃/H₂SO₄ | 3-Amino-3-(4-isobutyl-3-nitrophenyl)propan-1-ol |

| Bromination | Br₂/FeBr₃ or NBS | 3-Amino-3-(3-bromo-4-isobutylphenyl)propan-1-ol |

| Friedel-Crafts Acylation | Acyl chloride/AlCl₃ (with N-protection) | N-(1-(3-acetyl-4-isobutylphenyl)-3-hydroxypropyl)acetamide |

Note: The regioselectivity of these reactions can be influenced by the specific reaction conditions and the nature of the protecting group on the amine.

Functionalization at the Phenyl Ring

Beyond classical electrophilic aromatic substitution, the phenyl ring of 3-Amino-3-(4-isobutylphenyl)propan-1-ol can be functionalized through various other modern synthetic methodologies. These methods can introduce a wider range of substituents and offer greater control over regioselectivity. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reaction, could be employed if a halo-substituted derivative of the compound is first prepared.

Furthermore, directed ortho-metalation is a powerful strategy for functionalizing the positions ortho to the directing group. While the aminopropanol (B1366323) side chain itself is not a classical directing group, appropriate derivatization, for example, by converting the amino group into a picolinamide, could enable directed C-H activation and subsequent functionalization of the ortho position.

Cyclization Reactions and Heterocyclic Compound Formation Utilizing 3-Amino-3-(4-isobutylphenyl)propan-1-ol as a Building Block

The bifunctional nature of 3-Amino-3-(4-isobutylphenyl)propan-1-ol makes it an excellent precursor for the synthesis of a variety of heterocyclic compounds. The amino and hydroxyl groups can participate in intramolecular cyclization reactions to form saturated heterocycles, or they can be key components in multicomponent reactions leading to more complex ring systems.

One of the most prominent applications of β-amino alcohols is in the synthesis of 1,3-oxazines . By reacting 3-Amino-3-(4-isobutylphenyl)propan-1-ol with an aldehyde or ketone, a six-membered 1,3-oxazine ring can be formed. The stereochemistry of the starting material can be transferred to the newly formed heterocyclic ring, making this a valuable method for the synthesis of chiral heterocycles.

Another important class of heterocycles accessible from this precursor are lactams . Oxidation of the primary alcohol to a carboxylic acid would yield a γ-amino acid, which can then undergo intramolecular cyclization to form a γ-lactam (a pyrrolidin-2-one derivative). These lactam structures are prevalent in many biologically active molecules.

Furthermore, derivatization of the amino group followed by intramolecular cyclization can lead to other important heterocyclic scaffolds. For example, acylation of the amine followed by a Bischler-Napieralski-type reaction could potentially lead to the formation of a dihydroisoquinoline ring system, a core structure in many alkaloids. pharmaguideline.comnumberanalytics.comacs.orgorganic-chemistry.orgnih.gov

| Heterocyclic Product | Reaction Type | Key Reagents |

| 1,3-Oxazine | Condensation/Cyclization | Aldehyde or Ketone |

| γ-Lactam | Oxidation followed by Cyclization | Oxidizing agent (e.g., PCC, TEMPO), then a coupling agent (e.g., DCC) |

| Dihydroisoquinoline | Bischler-Napieralski Reaction | Acyl chloride, then a dehydrating agent (e.g., POCl₃) |

Role as a Precursor or Intermediate in the Synthesis of Complex Organic Molecules

3-Amino-3-(4-isobutylphenyl)propan-1-ol serves as a crucial intermediate in the synthesis of more complex and often biologically active molecules. Its utility stems from the ability to selectively modify its functional groups and to use it as a chiral building block to introduce a specific stereocenter into a larger molecule.

For instance, this compound is a key precursor in the synthesis of certain pharmaceutical agents. The isobutylphenyl moiety is a common feature in a number of non-steroidal anti-inflammatory drugs (NSAIDs), and the aminopropanol backbone can be elaborated to introduce further pharmacophoric features. One notable example of a drug with a similar structural motif is Phenibut, which is 4-amino-3-phenylbutyric acid. While not a direct derivative, the synthesis of Phenibut analogues could potentially utilize 3-Amino-3-(4-isobutylphenyl)propan-1-ol as a starting material through oxidation of the alcohol to a carboxylic acid. chemicalbook.comnih.gov

Moreover, chiral amino alcohols are widely used as chiral auxiliaries or ligands in asymmetric synthesis. The amino and hydroxyl groups can coordinate to metal centers, creating a chiral environment that can influence the stereochemical outcome of a reaction. 3-Amino-3-(4-isobutylphenyl)propan-1-ol, with its defined stereochemistry, could be employed in this capacity to control the formation of new stereocenters in other molecules.

The compound can also be a precursor for the synthesis of more complex acyclic molecules through functional group interconversions. For example, the amino group can be converted to other nitrogen-containing functionalities, or the hydroxyl group can be transformed into a leaving group for substitution reactions, allowing for the extension of the carbon chain.

Theoretical and Computational Studies

Molecular Modeling and Conformational Analysis

The three-dimensional structure of 3-Amino-3-(4-isobutylphenyl)propan-1-ol is crucial for its chemical behavior. Molecular modeling techniques are employed to explore the molecule's potential conformations and their relative stabilities. The flexibility of the propanol (B110389) chain and the isobutyl group allows the molecule to adopt various spatial arrangements.

Conformational analysis of the parent structure, 3-amino-1-propanol, has shown that intramolecular hydrogen bonding plays a significant role in determining the most stable conformers. nih.gov In the case of 3-Amino-3-(4-isobutylphenyl)propan-1-ol, the bulky 4-isobutylphenyl group introduces steric hindrance that further influences the conformational preferences. The primary modes of flexibility are rotation around the C-C bonds of the propanol backbone and the C-N bond.

C1-C2-C3-N: Rotation around this bond affects the relative position of the hydroxyl and amino groups.

C2-C3-N-H: Rotation around this bond alters the orientation of the amino group's lone pair.

C(aryl)-C3-C2-C1: This rotation dictates the orientation of the aromatic ring with respect to the aliphatic chain.

| Conformer | Key Dihedral Angles (°) | Relative Energy (kcal/mol) | Hydrogen Bond Presence |

|---|---|---|---|

| A | gauche, anti, gauche | 0.00 | Yes (OH···N) |

| B | anti, gauche, gauche | 1.25 | No |

| C | gauche, gauche, anti | 2.50 | Yes (NH···O) |

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide detailed information about the electronic structure and reactivity of 3-Amino-3-(4-isobutylphenyl)propan-1-ol. These calculations can predict various electronic properties that govern the molecule's chemical behavior.

The distribution of electron density, visualized through molecular electrostatic potential (MEP) maps, can identify electrophilic and nucleophilic sites. For this molecule, the nitrogen of the amino group and the oxygen of the hydroxyl group are expected to be regions of high negative potential (nucleophilic), while the hydrogen atoms of these groups will be regions of high positive potential (electrophilic).

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The HOMO is associated with the molecule's ability to donate electrons, while the LUMO relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. A smaller gap suggests higher reactivity. For 3-Amino-3-(4-isobutylphenyl)propan-1-ol, the HOMO is likely to be localized on the electron-rich amino group and the phenyl ring, while the LUMO may be distributed over the aromatic system.

| Property | Calculated Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -0.8 eV |

| HOMO-LUMO Gap | 5.7 eV |

| Dipole Moment | 2.1 D |

DFT is a valuable tool for elucidating the mechanisms of chemical reactions. For 3-Amino-3-(4-isobutylphenyl)propan-1-ol, reactions can occur at the amino and hydroxyl functional groups. For instance, the acylation of the amino group or the etherification of the hydroxyl group can be modeled to understand the reaction pathways and identify the transition states.

By calculating the energies of reactants, intermediates, transition states, and products, a detailed reaction energy profile can be constructed. This profile provides insights into the reaction's feasibility (thermodynamics) and rate (kinetics). For example, a DFT study could compare the activation energies for N-acylation versus O-acylation to predict the selectivity of the reaction under different conditions.

Computational methods can accurately predict spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts. The GIAO (Gauge-Including Atomic Orbital) method, often used in conjunction with DFT, is a common approach for predicting ¹H and ¹³C NMR spectra.

The predicted chemical shifts are highly sensitive to the molecular geometry. Therefore, accurate conformational analysis is a prerequisite for reliable NMR predictions. By averaging the predicted shifts over a Boltzmann distribution of the low-energy conformers, a theoretical spectrum can be generated that can be compared with experimental data to confirm the molecular structure and conformational preferences.

| Proton | Predicted Chemical Shift (ppm) |

|---|---|

| H (aromatic) | 7.1 - 7.3 |

| H (on C3) | 4.0 - 4.2 |

| H (on C1) | 3.5 - 3.7 |

| H (isobutyl CH₂) | 2.4 - 2.6 |

Docking Studies for Ligand-Receptor Interactions (if applicable, in the context of designing non-clinical chemical probes or materials)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of designing non-clinical chemical probes, docking studies could be used to investigate the interactions of 3-Amino-3-(4-isobutylphenyl)propan-1-ol with a specific protein or material surface.

For instance, if designing a chemical probe to target a specific enzyme's active site, docking simulations could predict the binding affinity and the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the compound and the protein. The results of such studies could guide the rational design of more potent and selective probes by modifying the structure of the lead compound. The 4-isobutylphenyl group, with its hydrophobic nature, could potentially interact with hydrophobic pockets in a target protein.

QSAR (Quantitative Structure-Activity Relationship) Analysis for Chemical Activity Trends (avoiding biological activity)

QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their chemical activity. In a non-biological context, this could refer to properties like solubility, reactivity, or partitioning behavior.

Applications in Advanced Organic Materials and Chemical Synthesis

Utilization as Chiral Ligands in Asymmetric Catalysis

Chiral amino alcohols are a well-established class of ligands in asymmetric catalysis, valued for their ability to form stable complexes with a variety of metal centers. alfa-chemistry.comnih.gov These ligands play a crucial role in controlling the stereochemical outcome of a wide range of chemical transformations, leading to the preferential formation of one enantiomer over the other. The efficacy of these ligands often stems from the bidentate coordination of the amino and hydroxyl groups to the metal, creating a rigid and well-defined chiral environment around the catalytic center. nih.gov

While direct studies on the use of 3-Amino-3-(4-isobutylphenyl)propan-1-ol as a chiral ligand are not extensively documented, its structural similarity to other successful amino alcohol ligands suggests its potential in this area. For instance, derivatives of amino acids and peptides have been effectively used to create chiral ligands for metal-catalyzed reactions, achieving high yields and enantioselectivity. mdpi.com The presence of the bulky 4-isobutylphenyl group in 3-Amino-3-(4-isobutylphenyl)propan-1-ol could offer unique steric and electronic properties to a metal complex, potentially influencing the selectivity of catalytic reactions. The modular nature of such ligands, where the substituents on the chiral backbone can be readily modified, allows for the fine-tuning of their catalytic performance for specific applications. nih.gov

Table 1: Examples of Asymmetric Reactions Catalyzed by Amino Alcohol-Derived Ligands

| Reaction Type | Metal Catalyst | Ligand Type | Achieved Enantioselectivity (ee) |

| Aldol (B89426) Reaction | Ti(IV) | Amino acid-derived | Up to 98% |

| Michael Addition | Cu(II) | Amino alcohol-derived | Up to 99% |

| Hydrogenation | Ru(II) | Amino alcohol-derived | Up to 99% |

| Allylic Alkylation | Pd(0) | Amino alcohol-derived | Up to 95% |

This table presents generalized data for the class of amino alcohol-derived ligands and is intended to be illustrative of their potential.

Integration into Polymeric Structures and Supramolecular Assemblies

The bifunctional nature of 3-Amino-3-(4-isobutylphenyl)propan-1-ol, possessing both an amino and a hydroxyl group, makes it a suitable monomer for the synthesis of various polymeric materials. Amino alcohols can be incorporated into polymer backbones through the formation of ester and amide linkages, leading to the creation of biodegradable and functional polymers such as poly(ester amide)s. nih.gov These materials are of interest for biomedical applications due to their biocompatibility and tunable degradation rates. nih.gov The incorporation of the 4-isobutylphenyl group could impart specific physical properties to the resulting polymer, such as increased hydrophobicity and altered mechanical strength.

In the realm of supramolecular chemistry, molecules containing both hydrogen bond donors (amino and hydroxyl groups) and acceptors are capable of self-assembling into ordered, non-covalently bonded structures like gels and nanofibers. rsc.orgacs.org While the self-assembly properties of 3-Amino-3-(4-isobutylphenyl)propan-1-ol have not been specifically reported, related amino acid and amino sugar derivatives are known to form supramolecular hydrogels. acs.orgnih.gov These soft materials have potential applications in areas such as drug delivery, tissue engineering, and catalysis. nih.gov The isobutylphenyl moiety could drive self-assembly through hydrophobic and π-π stacking interactions, complementing the hydrogen bonding capabilities of the amino and alcohol groups.

Development of Novel Reagents and Catalysts

The amino and hydroxyl functionalities of 3-Amino-3-(4-isobutylphenyl)propan-1-ol allow for its derivatization into a variety of novel reagents and catalysts. For instance, amino alcohols can serve as precursors for the synthesis of more complex molecules with specific catalytic activities. alfa-chemistry.com They can also be used as organocatalysts themselves, leveraging the basicity of the amino group and the hydrogen-bonding capacity of the hydroxyl group to catalyze reactions.

Furthermore, 3-amino-3-arylpropan-1-ol derivatives can serve as valuable building blocks in organic synthesis. google.com The chiral nature of 3-Amino-3-(4-isobutylphenyl)propan-1-ol makes it a particularly useful synthon for the preparation of enantiomerically pure compounds. Its functional groups provide handles for a wide range of chemical transformations, allowing for its incorporation into larger, more complex molecular architectures.

Role in Multi-Component Reactions (MCRs)

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are highly valued in organic synthesis for their efficiency and atom economy. nih.govnih.gov The presence of a primary amine in 3-Amino-3-(4-isobutylphenyl)propan-1-ol makes it a suitable candidate for participation in various MCRs.

One of the most well-known MCRs involving amines is the Mannich reaction, which forms a C-C bond between an aldehyde, an amine, and a compound with an acidic proton. nih.gov 3-Amino-3-(4-isobutylphenyl)propan-1-ol could potentially act as the amine component in such a reaction, leading to the formation of more complex structures. Similarly, in the Strecker reaction, an aldehyde, an amine, and a cyanide source react to form an α-amino nitrile, a precursor to amino acids. nih.gov The versatility of MCRs offers a powerful platform for the rapid generation of diverse molecular libraries based on the 3-Amino-3-(4-isobutylphenyl)propan-1-ol scaffold.

Industrial Relevance of Synthetic Pathways and Intermediates (e.g., precursors for non-pharmaceutical chemicals)

Beyond potential pharmaceutical applications, the synthetic pathways leading to and from 3-Amino-3-(4-isobutylphenyl)propan-1-ol and its derivatives have relevance in other industrial sectors. For instance, structurally related compounds have found applications in the fragrance industry. A patent describes the use of 3-(4-isobutyl-2-methylphenyl)propanal, a close analogue, as a perfume ingredient, highlighting the potential of this chemical family in consumer products. google.com

Furthermore, 3-amino-3-arylpropan-1-ol derivatives are utilized as key intermediates in the synthesis of agrochemicals. The specific structural features of these molecules can impart desired biological activities for crop protection. The isobutylphenyl group, in particular, is a common moiety in various industrially relevant chemicals. The synthetic routes developed for 3-Amino-3-(4-isobutylphenyl)propan-1-ol could therefore be adapted for the production of other valuable non-pharmaceutical chemicals. Additionally, amino alcohols are used in industrial applications such as water treatment agents, emulsifiers, and as catalysts for polymer synthesis. alfa-chemistry.com

Future Research Directions and Unexplored Avenues

Development of Novel and More Efficient Stereoselective Synthetic Routes

The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the development of efficient stereoselective synthetic routes to access enantiomerically pure 3-Amino-3-(4-isobutylphenyl)propan-1-ol is of paramount importance. While classical methods may exist, future research should focus on more innovative and sustainable approaches.

One promising avenue is the use of biocatalysis. Enzymes such as transaminases or imine reductases (IREDs) could be employed for the asymmetric synthesis of the chiral amine moiety. nih.gov A potential three-component strategy could involve a prochiral ketone, an amine source, and a reducing agent, all mediated by a stereoselective enzyme. nih.gov This approach offers mild reaction conditions and high enantioselectivity, reducing the need for extensive protecting-group strategies. nih.gov

Another area for development is asymmetric organocatalysis. Chiral phosphoric acids or other organocatalysts could be used to catalyze the addition of nucleophiles to an appropriate imine precursor, establishing the chiral center with high fidelity. Research in this area would involve screening different catalyst scaffolds and optimizing reaction conditions to achieve high yields and enantiomeric excess.

| Synthetic Strategy | Key Features | Potential Advantages |

| Biocatalysis | Use of enzymes (e.g., transaminases, IREDs) | High stereoselectivity, mild reaction conditions, environmentally friendly. |

| Asymmetric Organocatalysis | Use of small chiral organic molecules as catalysts | Metal-free, often robust and tolerant to various functional groups. |

| Asymmetric Hydrogenation | Transition metal complexes with chiral ligands | High efficiency and turnover numbers, well-established for similar reductions. |

Exploration of Unexpected Reactivity and Cascade Reactions

The functional groups present in 3-Amino-3-(4-isobutylphenyl)propan-1-ol—a primary amine, a primary alcohol, and a substituted aromatic ring—offer a rich landscape for exploring novel reactivity. Future research could focus on intramolecular reactions that lead to the formation of complex heterocyclic structures. For instance, under specific conditions, the amino and hydroxyl groups could participate in cyclization reactions to form substituted oxazines or other heterocycles.

Cascade reactions, where multiple bonds are formed in a single operation, represent an efficient strategy for building molecular complexity. A potential cascade could be initiated by the oxidation of the primary alcohol to an aldehyde, which could then undergo an intramolecular Pictet-Spengler-type reaction with the amine and the aromatic ring, leading to the formation of tetrahydroisoquinoline derivatives. The feasibility of such reactions would depend on the activation of the aromatic ring and the specific reaction conditions employed.

Advanced Computational Predictions for Novel Derivatives

Computational chemistry offers powerful tools for predicting the properties and potential applications of novel molecules, saving significant time and resources in the lab. scienceopen.com For 3-Amino-3-(4-isobutylphenyl)propan-1-ol, computational methods can be used to design derivatives with enhanced properties.

By employing techniques such as Quantitative Structure-Activity Relationship (QSAR) studies and molecular docking, researchers can predict how modifications to the core structure would affect its biological activity. scienceopen.com For example, substitutions on the aromatic ring or modifications of the amino and hydroxyl groups could be modeled to optimize interactions with a specific biological target. scienceopen.com Furthermore, computational tools can predict the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of these virtual derivatives, helping to prioritize the synthesis of compounds with favorable pharmacokinetic profiles.

| Computational Approach | Application for Derivatives | Predicted Outcome |

| Molecular Docking | Simulating binding to target proteins | Identification of derivatives with potentially higher biological activity. |

| QSAR | Correlating structural features with activity | Guiding the design of new derivatives with improved properties. |

| ADME Prediction | In silico evaluation of pharmacokinetic properties | Prioritization of candidates with better drug-like characteristics. |

Integration into Flow Chemistry and Automation for Scalable Synthesis

To translate a promising compound from the laboratory to industrial production, a scalable and efficient synthesis is crucial. Flow chemistry, where reactions are carried out in continuous-flow reactors, offers numerous advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and the potential for automation. researchgate.netnih.gov

Future research should focus on adapting the synthesis of 3-Amino-3-(4-isobutylphenyl)propan-1-ol to a continuous flow process. osti.govosti.govornl.gov This would involve the development of robust reaction conditions that are amenable to a flow setup. Each step of the synthesis, from the initial bond-forming reactions to workup and purification, could be integrated into a single, automated platform. researchgate.netosti.gov This approach would not only increase the efficiency and reproducibility of the synthesis but also allow for the on-demand production of the compound. osti.govornl.gov

Investigation of Solid-State Properties and Polymorphism for Enhanced Chemical Stability

The solid-state properties of a chemical compound can significantly impact its stability, solubility, and bioavailability, which are critical attributes for pharmaceuticals. researchgate.net Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a key area of investigation. researchgate.net Different polymorphs can exhibit distinct physicochemical properties. researchgate.net

A thorough investigation of the solid-state properties of 3-Amino-3-(4-isobutylphenyl)propan-1-ol is warranted. This would involve a comprehensive polymorph screen to identify all accessible crystalline forms. Techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA) would be essential for characterizing these forms. Understanding the relative stability of different polymorphs and their interconversion pathways is crucial for selecting the most suitable form for development. Furthermore, the formation of salts or co-crystals could be explored as a strategy to improve the compound's physical and chemical stability.

| Analytical Technique | Purpose in Solid-State Analysis | Information Gained |

| X-ray Powder Diffraction (XRPD) | Identifying crystalline phases | Distinguishing between different polymorphs. |

| Differential Scanning Calorimetry (DSC) | Measuring thermal transitions | Determining melting points and phase transition temperatures. |

| Thermogravimetric Analysis (TGA) | Assessing thermal stability | Evaluating decomposition temperature and solvent content. |

| Vibrational Spectroscopy (FTIR, Raman) | Probing molecular vibrations | Characterizing intermolecular interactions in the crystal lattice. |

Q & A

Q. What are the standard synthetic routes for 3-Amino-3-(4-isobutylphenyl)propan-1-ol, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound is typically synthesized via nitro-group reduction or catalytic hydrogenation . For example:

- Reduction of nitro intermediates : Use sodium borohydride (NaBH₄) in ethanol or lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) at 0–25°C to reduce 3-(4-isobutylphenyl)-2-nitropropene .

- Catalytic hydrogenation : Employ palladium on carbon (Pd/C) under hydrogen gas (1–3 atm) in methanol to reduce nitro groups to amines. Optimize temperature (50–80°C) and catalyst loading (5–10 wt%) for >90% yield .

Purity is enhanced via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane).

Q. Which spectroscopic techniques are critical for characterizing 3-Amino-3-(4-isobutylphenyl)propan-1-ol?

- Methodological Answer :

- NMR : ¹H/¹³C NMR identifies the isobutylphenyl group (δ 0.8–1.2 ppm for CH₃, δ 1.8–2.2 ppm for CH₂) and confirms stereochemistry via coupling constants .

- FT-IR : Detect NH (3300–3500 cm⁻¹) and OH (3200–3400 cm⁻¹) stretches.

- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., m/z 221.2 for C₁₃H₂₁NO) .

Q. What are the common derivatization reactions for this compound, and how are they optimized?

- Methodological Answer :

- Acylation : React with acetyl chloride (1:1.2 molar ratio) in dichloromethane (DCM) at 0°C to form amides. Use triethylamine (TEA) as a base to neutralize HCl byproducts .

- Oxidation : Convert the alcohol to ketones using pyridinium chlorochromate (PCC) in DCM (room temperature, 4–6 hrs) .

Monitor reaction progress via TLC (silica gel, Rf ~0.3–0.5 in ethyl acetate).

Advanced Research Questions

Q. How can chiral resolution of enantiomers be achieved for 3-Amino-3-(4-isobutylphenyl)propan-1-ol?

- Methodological Answer :

- Chiral chromatography : Use a Chiralpak IA column with hexane/isopropanol (90:10) at 1.0 mL/min. Retention times differ by 2–3 minutes for (R)- and (S)-enantiomers .

- Diastereomeric salt formation : React with L-tartaric acid (1:1 molar ratio) in ethanol. Crystallize the less soluble salt at 4°C .

Q. How can researchers resolve contradictions in reported biological activity data (e.g., receptor binding vs. enzyme inhibition)?

- Methodological Answer :

- Dose-response assays : Perform IC₅₀/EC₅₀ studies (0.1–100 µM) to quantify potency. Use HEK293 cells transfected with target receptors (e.g., GPCRs) .

- Structural analogs : Compare activity of 3-Amino-3-(4-isobutylphenyl)propan-1-ol with para-substituted analogs (e.g., 4-chloro or 4-fluoro derivatives) to identify substituent effects .

Q. What strategies optimize regioselectivity in substitution reactions involving the amino and hydroxyl groups?

- Methodological Answer :

- Protecting groups : Protect the amino group with tert-butoxycarbonyl (Boc) using Boc₂O in THF, then alkylate the hydroxyl group with methyl iodide/K₂CO₃ in DMF .

- Temperature control : Perform reactions at –20°C to suppress side reactions (e.g., over-alkylation) .

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina with crystal structures of target proteins (e.g., serotonin receptors). Score binding affinities (ΔG < –8 kcal/mol indicates strong binding) .

- MD simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes (RMSD < 2 Å acceptable) .

Key Methodological Recommendations

- Stereochemical analysis : Use circular dichroism (CD) or X-ray crystallography to confirm enantiopurity .

- Stability testing : Store the compound under inert gas (N₂) at –20°C to prevent oxidation .

- Data validation : Cross-reference NMR/HRMS with computational predictions (e.g., Gaussian09 for IR spectra) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.